molecular formula C10H13NO4S B172119 Methyl 2-(Methylsulfonamido)phenylacetate CAS No. 117239-82-4

Methyl 2-(Methylsulfonamido)phenylacetate

Cat. No. B172119
M. Wt: 150.22 g/mol
InChI Key: GGXQFGLHGRJPJI-UHFFFAOYSA-N
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Patent
US04803197

Procedure details

To a solution of methyl 2-nitrophenylacetate, (6.04 kg) in toluene (100 l) is added anhydrous magnesium sulfate (2.00 kg) and then 5% palladium-on-charcoal (125 g). The mixture is then stirred and hydrogenated, keeping the temperature below 40° by regulation of the stirring rate and input of hydrogen gas. After the addition is complete, the mixture is filtered. The filtrate containing methyl 2-aminophenylacetate is cooled to -20° and triethylamine (3.75 kg) is added all at once with stirring. This is followed by the slow addition of a solution of methanesulfonyl chloride (3.91 kg) in toluene (4.5L), keeping the temperature between -2° and 5°. After stirring at -2° for 1 hour, the mixture is filtered and washed with toluene (10 l). The filter cake is then slurried with water (90 l) for 90 minutes, filtered, and washed with water (45 l) and methanol (8 l). The solid is dried at 50° in vacuo overnight to yield methyl 2-(methylsulfonylamino)phenylacetate, mp 73°-75°.
Quantity
6.04 kg
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
100 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([O:13][CH3:14])=[O:12])([O-])=O.[S:15]([O-:19])([O-])(=O)=[O:16].[Mg+2].[H][H].[C:23]1(C)C=CC=CC=1>[Pd]>[CH3:23][S:15]([NH:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([O:13][CH3:14])=[O:12])(=[O:19])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
6.04 kg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)OC
Name
Quantity
2 kg
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
100 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
125 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 40°
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
ADDITION
Type
ADDITION
Details
The filtrate containing methyl 2-aminophenylacetate
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to -20°
ADDITION
Type
ADDITION
Details
triethylamine (3.75 kg) is added all at once
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
This is followed by the slow addition of a solution of methanesulfonyl chloride (3.91 kg) in toluene (4.5L)
CUSTOM
Type
CUSTOM
Details
the temperature between -2° and 5°
STIRRING
Type
STIRRING
Details
After stirring at -2° for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
washed with toluene (10 l)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (45 l) and methanol (8 l)
CUSTOM
Type
CUSTOM
Details
The solid is dried at 50° in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CS(=O)(=O)NC1=C(C=CC=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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